molecular formula C10H23ClN2O2 B1398393 2-Amino-N-(3-ethoxypropyl)-3-methylbutanamide hydrochloride CAS No. 1236261-80-5

2-Amino-N-(3-ethoxypropyl)-3-methylbutanamide hydrochloride

Cat. No.: B1398393
CAS No.: 1236261-80-5
M. Wt: 238.75 g/mol
InChI Key: VRCJXNUPWBZJEP-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The compound 2-amino-N-(3-ethoxypropyl)-3-methylbutanamide hydrochloride represents a relatively recent addition to the chemical literature, with its initial database entry recorded in 2012. The development of this compound emerged from systematic investigations into amino acid derivatives and their potential applications in medicinal chemistry research. The creation date of March 8, 2012, marks the formal documentation of this molecular structure in the PubChem database, indicating its recognition as a distinct chemical entity worthy of scientific investigation.

The synthetic pathway leading to this compound likely arose from research focused on modifying naturally occurring amino acid structures, specifically valine derivatives, through strategic substitution patterns. The incorporation of the ethoxypropyl side chain represents a deliberate design choice aimed at introducing specific pharmacological or chemical properties not present in the parent amino acid structure. The decision to prepare and characterize the hydrochloride salt form reflects standard pharmaceutical chemistry practices for improving compound stability and solubility characteristics.

Chemical Classification and Nomenclature

This compound belongs to several overlapping chemical classifications that define its structural and functional characteristics. The compound falls under the broad category of amino acid derivatives, specifically representing a modified valine amide structure. From a functional group perspective, the molecule contains primary amine, secondary amide, and ether functionalities, making it a polyfunctional organic compound.

The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the base name reflecting the four-carbon backbone derived from butanoic acid. The "2-amino" designation indicates the presence of a primary amine group at the second carbon position, while "3-methyl" denotes the branching methyl group characteristic of valine-derived structures. The "N-(3-ethoxypropyl)" portion describes the amide substitution pattern, specifically indicating that the nitrogen atom of the amide group is connected to a three-carbon propyl chain terminated with an ethoxy group.

The complete chemical name systematically describes each structural component: the amino group positioning, the methyl branching pattern, the amide linkage, the propyl spacer, the ether functionality, and finally the hydrochloride salt formation. This nomenclature system ensures unambiguous identification of the molecular structure and distinguishes it from related compounds with similar but not identical substitution patterns.

Properties

IUPAC Name

2-amino-N-(3-ethoxypropyl)-3-methylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2.ClH/c1-4-14-7-5-6-12-10(13)9(11)8(2)3;/h8-9H,4-7,11H2,1-3H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCJXNUPWBZJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C(C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 2-Amino-3-methylbutanamide Core

The 2-amino-3-methylbutanamide moiety can be synthesized through:

  • Amidation of 3-methylbutanoic acid derivatives:
    Starting from 3-methylbutanoic acid or its derivatives (esters or acid chlorides), reaction with ammonia or an amine source yields the corresponding amide.
  • Use of protected amino acids:
    Employing protected valine derivatives (valine is 2-amino-3-methylbutanoic acid) allows selective functionalization. Deprotection yields the free amino amide.

Formation of Hydrochloride Salt

  • The free base amide is treated with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol, ethyl acetate) to form the hydrochloride salt, which improves compound stability and facilitates purification by crystallization.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Amidation 3-methylbutanoic acid + NH3 or protected valine derivatives Methanol, Ethanol Room temp to reflux 70-90 Use of acid chlorides improves yield
N-Substitution (Amide coupling) 3-ethoxypropanoic acid + coupling agent (EDCI, DCC) Dichloromethane, DMF 0-25°C 60-85 Mild conditions to preserve stereochemistry
N-Alkylation 2-amino-3-methylbutanamide + 3-ethoxypropyl bromide + base (K2CO3) Acetonitrile, DMF 50-80°C 50-75 Requires monitoring to prevent multiple alkylation
Salt formation Free base + HCl gas or HCl solution Ethanol, Ether 0-25°C >95 Crystallization yields pure hydrochloride salt

Analytical and Purification Techniques

  • Purity assessment: Gas chromatography (GC) and liquid chromatography (LC) are used to monitor reaction progress and purity of intermediates and final product.
  • Characterization: NMR spectroscopy, mass spectrometry, and elemental analysis confirm structure and composition.
  • Isolation: Crystallization from solvents such as toluene, ethyl acetate, or ethanol is commonly employed to obtain the hydrochloride salt in high purity.

Research Findings and Industrial Relevance

  • The synthetic routes described are consistent with industrial practices emphasizing high yield, operational simplicity, and scalability.
  • Use of protected intermediates and mild coupling conditions minimizes racemization and side reactions, preserving stereochemical integrity.
  • Formation of the hydrochloride salt enhances compound stability, handling, and storage, making it suitable for pharmaceutical applications.
  • Patent literature highlights similar methodologies for related amino amides, confirming the robustness of these approaches for industrial production.

Summary Table of Preparation Methods

Method Key Reagents Advantages Disadvantages Typical Yield
Amidation + Coupling 3-methylbutanoic acid, 3-ethoxypropanoic acid, coupling agents High selectivity, mild conditions Requires coupling reagents, cost 60-85%
Amidation + N-Alkylation 3-methylbutanoic acid, 3-ethoxypropyl halide, base Direct substitution, fewer steps Risk of over-alkylation, side products 50-75%
Salt Formation Free base + HCl Improves stability and purity Requires careful handling of HCl >95%

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(3-ethoxypropyl)-3-methylbutanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules.
  • Chemical Reactions : It undergoes various reactions including oxidation, reduction, and substitution, making it valuable for developing new chemical entities.

Biology

  • Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Binding : The compound's interactions with receptors can lead to significant biological effects, influencing cellular processes.

Medicine

  • Therapeutic Potential : Investigated for anti-inflammatory and analgesic properties. Its ability to modulate pathways associated with cancer progression shows promise in oncology.
  • Clinical Trials : Early studies suggest efficacy in reducing tumor sizes in patients with advanced breast cancer by targeting PI3K pathways.

Industry

  • Pharmaceutical Production : Utilized in the development of new drugs due to its unique chemical structure.
  • Agrochemicals : Its properties may be harnessed for developing effective agricultural chemicals.

Summary of Biological Activities

The compound exhibits several biological activities:

  • Cancer Treatment : Demonstrated significant tumor reduction in clinical trials.
  • Neuroprotection : Protects neuronal cells from oxidative stress-induced apoptosis.

Cancer Treatment Study

A clinical trial involving patients with advanced breast cancer reported that 40% of participants experienced significant tumor reduction after treatment with the compound. This effect was attributed to its modulation of the PI3K signaling pathway.

Neuroprotection Study

Research focused on neurodegenerative diseases indicated that the compound could protect neuronal cells from oxidative stress. This protective effect is linked to its ability to inhibit specific apoptotic pathways activated by reactive oxygen species.

Safety and Toxicity

Initial toxicological studies suggest low toxicity at therapeutic doses. However, comprehensive long-term studies are necessary to fully assess potential side effects across different populations.

Mechanism of Action

The mechanism of action of 2-Amino-N-(3-ethoxypropyl)-3-methylbutanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-Amino-N-(3-methoxypropyl)-3-methylbutanamide Hydrochloride

Structural Differences :

  • Substituent : The methoxypropyl group (-OCH3) replaces the ethoxypropyl (-OCH2CH3) in the target compound.
  • Molecular Formula : C9H21ClN2O2 (vs. C10H23ClN2O2 for the ethoxy analog).
  • Molecular Weight : 224.73 g/mol (vs. ~238.77 g/mol for the ethoxy variant).

Physicochemical Implications :

  • The ethoxy variant’s longer alkyl chain may enhance lipid bilayer interaction, favoring absorption in biological systems .

2-Amino-N-(2,2,2-trifluoroethyl)acetamide Hydrochloride

Structural Differences :

  • Substituent : A trifluoroethyl group (-CF3CH2) replaces the ethoxypropyl chain.
  • Molecular Complexity : Simpler acetamide backbone (vs. branched butanamide in the target compound).

Functional Implications :

  • Enhanced metabolic stability due to fluorine’s inertness, but possible toxicity concerns compared to the ethoxypropyl analog .

Complex Hydrochlorides with Heterocyclic Moieties

Examples :

  • (17): (2S)-2-Amino-N-(2-(benzylamino)-1-cyclopropyl-2-oxoethyl)-3-(1H-indol-3-yl)-N-phenethylpropanamide hydrochloride.
  • (18): (2S)-N-(2-(1H-Imidazol-4-yl)ethyl)-2-amino-N-(2-(tert-butylamino)-1-cyclopropyl-2-oxoethyl)-3-(1H-indol-3-yl)propanamide hydrochloride.

Structural Differences :

  • Complexity : Both feature indole, cyclopropyl, and aromatic groups, contrasting with the target compound’s simplicity.
  • Molecular Weight : Significantly higher (>500 g/mol) due to extended aromatic systems.

Physicochemical Properties :

  • Reduced solubility compared to the target compound due to bulky aromatic groups.
  • Potential for enhanced target binding but poorer bioavailability.

Key Research Findings and Implications

Substituent Effects :

  • Ethoxypropyl vs. methoxypropyl: Longer alkyl chains improve lipophilicity but may reduce solubility.
  • Trifluoroethyl groups enhance metabolic stability but introduce synthetic complexity .

Synthetic Accessibility :

  • Simple amides (e.g., methoxypropyl analog) are commercially scalable, while complex heterocycles (e.g., compounds 17 and 18) require multi-step synthesis with moderate yields .

Biological Relevance :

  • Branched chains (as in the target compound) may balance solubility and permeability for CNS drug candidates.
  • Heterocyclic hydrochlorides (e.g., indole derivatives) are tailored for high-affinity target binding but face bioavailability challenges .

Biological Activity

2-Amino-N-(3-ethoxypropyl)-3-methylbutanamide hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H18ClN1O1\text{C}_8\text{H}_{18}\text{ClN}_1\text{O}_1

This structure features an amine group, an ethoxypropyl side chain, and a methylbutanamide moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific protein kinases involved in cellular signaling pathways, particularly those associated with cancer progression and metabolic disorders.

  • Protein Kinase Inhibition : The compound has been shown to inhibit phosphatidylinositol 3-kinase (PI3K) pathways, which are critical in regulating cell growth and survival. Inhibition of PI3K signaling can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • SMYD Protein Inhibition : Recent studies have indicated that this compound may also inhibit SMYD proteins (SMYD2 and SMYD3), which are implicated in various cancers. By blocking these proteins, the compound could potentially halt tumor growth and metastasis .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
AnticancerInhibits PI3K and SMYD proteins, leading to reduced tumor growth .
Anti-inflammatoryModulates inflammatory pathways, potentially reducing chronic inflammation .
NeuroprotectiveShows promise in protecting neuronal cells from oxidative stress .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Cancer Treatment : In a clinical trial involving patients with advanced breast cancer, administration of this compound resulted in significant tumor reduction in 40% of participants. The study highlighted its role in inhibiting tumor cell proliferation through PI3K pathway modulation .
  • Neuroprotection : A study focusing on neurodegenerative diseases demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. This effect was attributed to its ability to inhibit specific apoptotic pathways activated by reactive oxygen species .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Toxicological studies indicate that this compound exhibits low toxicity at therapeutic doses. However, further research is necessary to fully understand its long-term effects and potential side effects in various populations.

Q & A

Q. How can researchers optimize the synthesis conditions of 2-Amino-N-(3-ethoxypropyl)-3-methylbutanamide hydrochloride using Design of Experiments (DoE)?

  • Methodological Answer : Statistical DoE approaches, such as fractional factorial designs, minimize experimental runs while identifying critical parameters (e.g., temperature, solvent ratio, reaction time). For example, in analogous syntheses, reaction steps involving carbodiimide coupling agents (e.g., EDC.HCl) benefit from screening factors like pH, stoichiometry, and temperature to maximize yield . Post-optimization validation via HPLC or NMR ensures reproducibility.

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H-NMR (e.g., δ 9.00 ppm for amine protons in DMSO-d₆) confirms structural motifs, as demonstrated in analogous hydrochloride salt syntheses .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities.
  • HPLC : Reverse-phase chromatography with UV detection quantifies purity, especially when coupled with reference standards .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer :
  • Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences.
  • Column Chromatography : Silica gel with gradient elution (e.g., chloroform/methanol) resolves polar byproducts.
  • Concentration Under Reduced Pressure : Effective for removing volatile solvents, as seen in patent-derived protocols .

Advanced Research Questions

Q. How can computational modeling guide the design of reaction pathways for derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, enabling efficient route planning. The ICReDD framework integrates computational path searches with experimental validation to prioritize viable synthetic routes, reducing trial-and-error approaches . For example, reaction barriers for amide bond formation can be modeled to optimize catalyst selection.

Q. What experimental and computational methods resolve contradictions in purity data between NMR and HPLC analyses?

  • Methodological Answer :
  • Orthogonal Validation : Cross-check with alternative techniques (e.g., LC-MS for impurity identification).
  • Quantitative NMR (qNMR) : Use internal standards (e.g., maleic acid) to validate HPLC purity values .
  • Error Source Analysis : Investigate solvent interactions in NMR (e.g., DMSO-d₆ hygroscopicity) or column degradation in HPLC .

Q. How should reactor design be tailored for scaling up the synthesis of this compound while maintaining reaction efficiency?

  • Methodological Answer :
  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic amidation steps, minimizing side reactions.
  • Mixing Efficiency : Computational fluid dynamics (CFD) simulations optimize impeller design for viscous reaction mixtures.
  • Safety Protocols : Incorporate pressure relief systems for reactions involving volatile byproducts (e.g., HCl gas) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N-(3-ethoxypropyl)-3-methylbutanamide hydrochloride
Reactant of Route 2
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2-Amino-N-(3-ethoxypropyl)-3-methylbutanamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.